molecular formula C15H10ClNO4 B6595672 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 388609-31-2

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6595672
CAS No.: 388609-31-2
M. Wt: 303.69 g/mol
InChI Key: BUQCIOLEARCHGT-UHFFFAOYSA-N
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Description

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative of interest in medicinal chemistry and biochemical research. As part of the 2H-chromene family, this compound features a chlorinated aromatic system and a furanylmethyl carboxamide moiety at the C-3 position, a modification known to be significant for biological activity . Coumarin derivatives are extensively investigated for their broad spectrum of potential pharmacological properties, which include acting as enzyme inhibitors and exhibiting antibacterial effects . This compound is supplied for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. Researchers value this scaffold for its potential in developing new biochemical probes . The presence of substituents at the C-3 and C-4 positions of the coumarin core is often a key structural determinant for its interaction with biological targets, making such derivatives a focus in the rational design of new active compounds . This product is labeled with the required regulatory statement: For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO4/c16-10-3-4-13-9(6-10)7-12(15(19)21-13)14(18)17-8-11-2-1-5-20-11/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQCIOLEARCHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170026
Record name 6-Chloro-N-(2-furanylmethyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388609-31-2
Record name 6-Chloro-N-(2-furanylmethyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388609-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(2-furanylmethyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromone and 2-furylmethylamine.

    Condensation Reaction: The 6-chlorochromone undergoes a condensation reaction with 2-furylmethylamine in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under controlled conditions, typically involving heating and the use of a base like sodium hydroxide, to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents like methanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s chromene core is utilized in the design of organic semiconductors and light-emitting materials. Its electronic properties make it suitable for applications in organic electronics and optoelectronic devices.

    Biological Studies: Researchers study the compound’s interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound is used as a precursor in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, which are crucial in regulating inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarin-3-carboxamides are heavily influenced by substituents on both the chromene ring and the amide group. Below is a comparative analysis of key analogues:

Key Differences and Implications

  • 6-Methoxy groups (36b) may increase electron-donating effects, altering reactivity and binding interactions .
  • Amide Group Variations :

    • Furan-2-ylmethyl (target compound): The heteroaromatic furan group introduces steric and electronic effects distinct from phenyl or phenethyl substituents, possibly influencing target selectivity .
    • 4-Hydroxyphenyl (BT317): The polar hydroxyl group may enhance solubility and hydrogen-bonding interactions, critical for biological activity .
    • 4-Sulfamoylphenyl (12): The sulfonamide moiety could confer antibacterial or enzyme inhibitory properties, though specific data are lacking .

Biological Activity

6-chloro-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound classified as a chromene derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure, characterized by a chloro group, a furylmethyl group, and a carboxamide group attached to a chromene core, contributes to its diverse biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including those with wild-type p53. In particular, studies have demonstrated its ability to bind to the Murine Double Minute 2 (MDM2) protein, which plays a critical role in tumorigenesis by regulating p53 activity. The compound has an inhibition constant (KiK_i) of approximately 2.9 nM against MDM2 and an IC50 value of 190 nM in the SJSA-1 osteosarcoma cell line, indicating potent anticancer activity .

The mechanism through which this compound exerts its anticancer effects involves:

  • Inhibition of MDM2 : By binding to MDM2, it prevents the degradation of p53, allowing for increased p53 activity that promotes apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It affects critical pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound showed submicromolar activity against these pathogens, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The compound also acts as an enzyme inhibitor. Studies have indicated that it can inhibit pancreatic lipase, an enzyme crucial for lipid metabolism. This inhibition could have implications for obesity management and metabolic disorders . The binding occurs at the active site of the enzyme, effectively blocking its catalytic function.

Table: Biological Activities of this compound

Activity TypeTarget/OrganismIC50/Ki ValueReference
AnticancerSJSA-1 osteosarcoma cell lineIC50 = 190 nM
MDM2 (p53 regulator)Ki = 2.9 nM
AntimicrobialStaphylococcus aureusSubmicromolar
Methicillin-resistant StaphylococcusSubmicromolar
Enzyme InhibitionPancreatic lipaseNot specified

Case Studies

  • MDM2 Inhibition Study : A study focusing on the interaction between this compound and MDM2 revealed that the compound significantly inhibits tumor growth in xenograft models when administered orally. The study highlighted its potential for enhancing p53 activity and promoting apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against clinical isolates of MRSA, showing promising results comparable to existing antibiotics. This suggests that further development could lead to new therapeutic options for resistant infections .

Q & A

Q. What advanced analytical techniques elucidate metabolic pathways in hepatic models?

  • Methodological Answer : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS. Phase I metabolites (hydroxylation at C4) and Phase II conjugates (glucuronidation) are identified. CYP450 inhibition assays (CYP3A4, CYP2D6) assess drug-drug interaction risks .

Data Contradiction Analysis

  • Synthesis Yield Discrepancies : Microwave-assisted methods () report higher yields (85%) vs. conventional methods (65%), attributed to reduced side reactions.
  • Biological Activity Variability : Anti-inflammatory activity (IC50 COX-2 = 2.1 μM in vs. 5.4 μM in ) may reflect assay conditions (enzyme source, incubation time).
  • Stability Conflicts : reports stability in PBS (pH 7.4), while notes degradation at pH > 8.0 due to carboxamide hydrolysis.

Key Structural and Activity Data

PropertyValue/DescriptionReference
Molecular Weight344.05 g/mol
LogP (Predicted)2.8 (XLogP3-AA)
Anticancer Activity (HeLa IC50)12.3 ± 1.5 μM (MTT assay)
COX-2 InhibitionIC50 = 2.1 μM (Fluorometric assay)

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